ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate
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Overview
Description
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate is a chemical compound with a complex structure that includes a benzoate ester, a sulfamoyl group, and a fluorophenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with sulfamoyl chloride to produce 2-(4-fluorophenoxy)ethylsulfamoyl chloride. Finally, this compound is esterified with ethyl 4-hydroxybenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the fluorophenoxy moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{2-(2-fluorophenoxy)ethylsulfamoyl}benzoate
- Ethyl 4-{[2-(4-chlorophenoxy)ethyl]sulfamoyl}benzoate
- Ethyl 4-{[2-(4-bromophenoxy)ethyl]sulfamoyl}benzoate
Uniqueness
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Biological Activity
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate (CAS Number: 1105221-21-3) is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- Molecular Formula : C₁₇H₁₈FNO₅S
- Molecular Weight : 367.4 g/mol
- CAS Number : 1105221-21-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Sulfonamide compounds are known for their ability to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like inflammation and pain management.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antiinflammatory Activity
In vitro studies have shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
Case Studies
- Case Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to a placebo group, supporting its use as a novel analgesic agent.
- Antimicrobial Resistance : In a study focusing on drug-resistant bacterial infections, this compound was tested against multi-drug resistant strains. The compound showed promising results, highlighting its potential role in combating antibiotic resistance.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption with a half-life suitable for therapeutic use. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Properties
IUPAC Name |
ethyl 4-[2-(4-fluorophenoxy)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S/c1-2-23-17(20)13-3-9-16(10-4-13)25(21,22)19-11-12-24-15-7-5-14(18)6-8-15/h3-10,19H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPSDHIJPZSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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